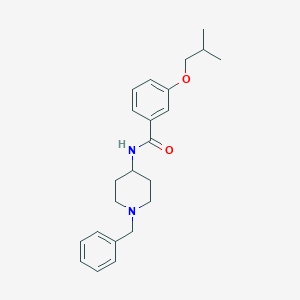![molecular formula C16H15ClN2O2 B240798 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide, also known as CE-245677, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis. CE-245677 has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide exerts its pharmacological effects by inhibiting the activity of GSK-3, a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/beta-catenin signaling pathway, which plays a crucial role in cancer development and progression. By inhibiting GSK-3 activity, 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide can block the Wnt/beta-catenin signaling pathway, thereby inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, improvement of cognitive function in Alzheimer's disease, and improvement of insulin sensitivity and glucose tolerance in diabetes. 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide for lab experiments is its specificity for GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide. Another area of research is the investigation of the potential therapeutic applications of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide, which may provide insights into the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 3-(ethylamino)benzoic acid to form the intermediate product, 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide. The intermediate product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/beta-catenin signaling pathway. In Alzheimer's disease research, 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In diabetes research, 2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Propriétés
Nom du produit |
2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C16H15ClN2O2 |
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
2-chloro-N-[3-(ethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-18-15(20)11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
COMLONAJKGZXAG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)
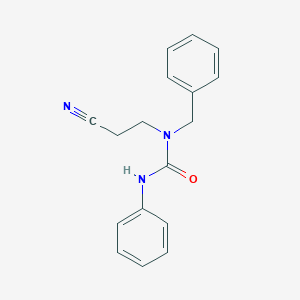
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
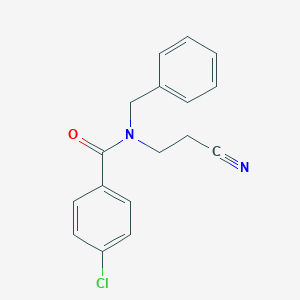
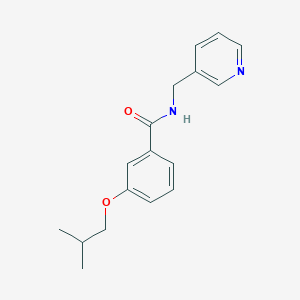
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
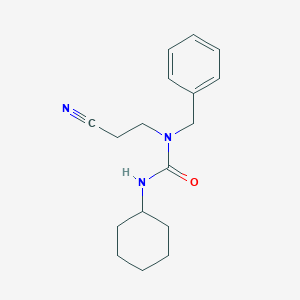
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
